
2-Fluoro-N-hydroxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for 2-Fluoro-N-hydroxypyridine-3-carboxamide are not well-documented in the literature. the general principles of fluorinated pyridine synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely applicable.
化学反応の分析
Types of Reactions: 2-Fluoro-N-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Fluoro-N-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of imaging agents for biological studies.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Fluoro-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, making the compound a potential candidate for drug development .
類似化合物との比較
2-Fluoro-3-hydroxypyridine: This compound is structurally similar but lacks the carboxamide group.
3-Fluoro-2-hydroxypyridine: Another similar compound with the fluorine atom in a different position on the pyridine ring.
Uniqueness: 2-Fluoro-N-hydroxypyridine-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various scientific applications .
特性
分子式 |
C6H5FN2O2 |
|---|---|
分子量 |
156.11 g/mol |
IUPAC名 |
2-fluoro-N-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10) |
InChIキー |
VJROPFPOEMHGIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)F)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
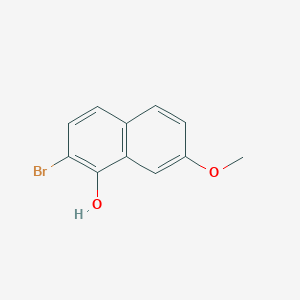
![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)
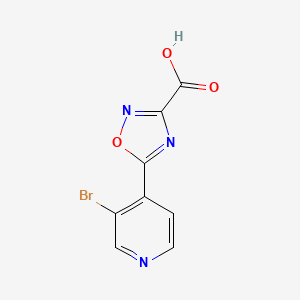
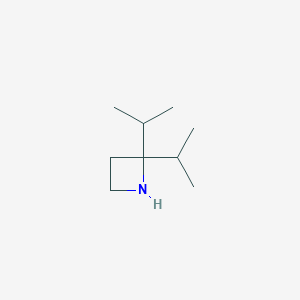
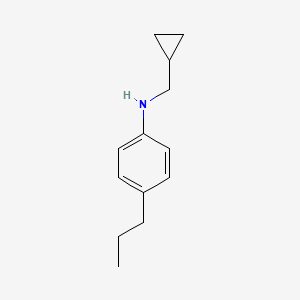
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
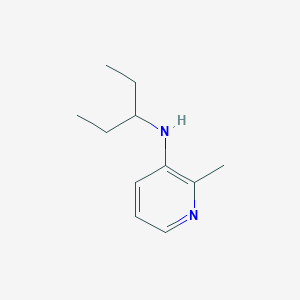
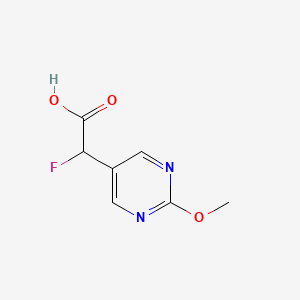
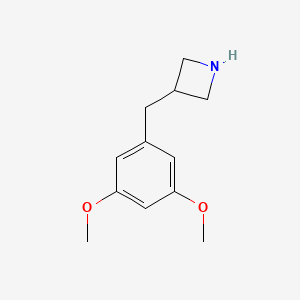
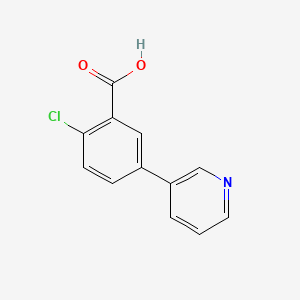
![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)
